molecular formula C22H24N2O3 B11697435 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide

2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide

Cat. No.: B11697435
M. Wt: 364.4 g/mol
InChI Key: IKLKNBSVNOLLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique structure that includes a dioxobenzoazolidin ring, an ethylphenyl group, and a methylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dioxobenzoazolidin ring: This can be achieved through the cyclization of a suitable precursor, such as a substituted benzoic acid derivative, under acidic or basic conditions.

    Introduction of the ethylphenyl group: This step involves the coupling of the dioxobenzoazolidin intermediate with an ethylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the methylpentanamide chain: The final step involves the amidation of the intermediate with a suitable amine, such as 4-methylpentanamide, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-methylphenyl)-4-methylpentanamide
  • 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-ethylpentanamide

Uniqueness

2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide

InChI

InChI=1S/C22H24N2O3/c1-4-15-9-5-8-12-18(15)23-20(25)19(13-14(2)3)24-21(26)16-10-6-7-11-17(16)22(24)27/h5-12,14,19H,4,13H2,1-3H3,(H,23,25)

InChI Key

IKLKNBSVNOLLER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.